Iscartrelvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WU-04 is a non-covalent inhibitor targeting the 3C-like protease (3CLpro) protein of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It demonstrates high inhibitory effects on the 3CLpro protein from six SARS-CoV-2 variants (Alpha, Beta, Gamma, Delta, Lambda, and Omicron) as well as two other coronaviruses (SARS-CoV and Middle East respiratory syndrome coronavirus) .
Preparation Methods
The synthesis of WU-04 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes from various suppliers, indicating that it is synthesized on an industrial scale under controlled conditions .
Chemical Reactions Analysis
WU-04 primarily undergoes non-covalent interactions with its target proteins. It forms multiple hydrogen bonds and hydrophobic interactions with hot-spot residues such as Q189, M165, M49, E166, and H41, and warm-spot residues H163 and C145 in the 3CLpro protein. These interactions stabilize the binding of the inhibitor to the protease .
Scientific Research Applications
WU-04 is extensively used in scientific research for its potent inhibitory effects on the 3CLpro protein of SARS-CoV-2 and other coronaviruses. It is utilized in studies aimed at understanding the molecular mechanisms of viral replication and the development of antiviral therapies. Additionally, WU-04 is employed in drug resistance research to explore the mutations in 3CLpro that confer resistance to inhibitors .
Mechanism of Action
WU-04 exerts its effects by binding non-covalently to the 3CLpro protein of SARS-CoV-2. This binding inhibits the protease’s activity, which is crucial for the replication of the virus. The presence of WU-04 inhibits the motion amplitude of the 3CLpro protein, maintaining a stable conformational binding state. This inhibition prevents the processing of viral polyproteins, thereby blocking viral replication .
Comparison with Similar Compounds
WU-04 is compared with other non-covalent inhibitors of the 3CLpro protein, such as ensitrelvir and nirmatrelvir. These compounds also target the 3CLpro protein but differ in their binding modes and resistance profiles. WU-04 is unique in its ability to form multiple hydrogen bonds and hydrophobic interactions with the 3CLpro protein, providing a stable and effective inhibition. Similar compounds include PF-07321332 (nirmatrelvir), SIM0417 (simnotrelvir), and RAY1216 (leritrelvir) .
Properties
CAS No. |
2921711-74-0 |
---|---|
Molecular Formula |
C24H24BrN5O4 |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-[(1S,2R)-2-[4-bromo-2-(methylcarbamoyl)-6-nitroanilino]cyclohexyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H24BrN5O4/c1-26-23(31)17-10-15(25)11-21(30(33)34)22(17)28-19-8-4-5-9-20(19)29-24(32)18-13-27-12-14-6-2-3-7-16(14)18/h2-3,6-7,10-13,19-20,28H,4-5,8-9H2,1H3,(H,26,31)(H,29,32)/t19-,20+/m1/s1 |
InChI Key |
BPLNOSFMIIASSJ-UXHICEINSA-N |
Isomeric SMILES |
CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N[C@@H]2CCCC[C@@H]2NC(=O)C3=CN=CC4=CC=CC=C43 |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC2CCCCC2NC(=O)C3=CN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.